molecular formula C17H23FN2OS B2468233 2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320150-52-3

2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2468233
CAS RN: 2320150-52-3
M. Wt: 322.44
InChI Key: WXKFBIKKJHRHQP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as FLEA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. FLEA belongs to the class of diazepane compounds, which are known for their anxiolytic and sedative effects.

Scientific Research Applications

Synthesis and Biological Activities

2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one and related compounds have been synthesized and studied for various biological activities. For instance, compounds with modifications in the diazepan ring, similar to the core structure of interest, showed significant anxiolytic activity, particularly those with chlorophenyl substituents. This highlights the potential for these compounds in developing new anxiolytic agents (Liszkiewicz et al., 2006).

Regioselectivity in Fluorination

Research on the regioselectivity of fluorination in compounds with structural similarities to 2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one has provided insights into chemical synthesis processes. This work is crucial for understanding how different reagents and conditions affect the fluorination of aromatic compounds, potentially impacting the synthesis and modification of compounds for medical and research applications (Zupan et al., 1996).

Structure-Activity Relationship Studies

Further structure-activity relationship (SAR) studies on homopiperazine analogs of haloperidol, which share a similar structural motif with the compound , have led to the identification of new agents with potential antipsychotic properties. This research is critical for the development of new drugs to combat neuropsychiatric diseases, showcasing the compound's relevance in medicinal chemistry (Peprah et al., 2012).

Anticancer Activities

Additionally, studies have revealed that analogs of SYA013, structurally similar to 2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one, act as sigma-2 ligands with anticancer activities. These compounds have demonstrated inhibition of several cancer cell lines, including those of breast, lung, prostate, and pancreatic cancers, suggesting a promising avenue for cancer treatment research (Asong et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2OS/c18-15-4-2-14(3-5-15)12-17(21)20-8-1-7-19(9-10-20)16-6-11-22-13-16/h2-5,16H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKFBIKKJHRHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

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